![molecular formula C12H15Br B2536030 (3-Bromocyclopentyl)methylbenzene CAS No. 1341129-77-8](/img/structure/B2536030.png)
(3-Bromocyclopentyl)methylbenzene
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Overview
Description
“(3-Bromocyclopentyl)methylbenzene” is a chemical compound that consists of a benzene ring attached to a cyclopentyl group which is substituted with a bromine atom . It belongs to the class of organic compounds known as halocycloalkanes .
Synthesis Analysis
The synthesis of “(3-Bromocyclopentyl)methylbenzene” could involve several steps. The bromine can be introduced by bromination with Br2/FeBr3, and a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 . The order of reactions is often critical to the success of the overall scheme .Molecular Structure Analysis
The molecular structure of “(3-Bromocyclopentyl)methylbenzene” includes a benzene ring, a cyclopentyl group, and a bromine atom . It contains a total of 32 bonds; 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
The chemical reactions of “(3-Bromocyclopentyl)methylbenzene” could be influenced by the presence of the bromine and the cyclopentyl group. The bromine can participate in electrophilic aromatic substitution reactions . The cyclopentyl group could also influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromocyclopentyl)methylbenzene” would depend on its molecular structure. Properties such as color, density, hardness, and melting and boiling points could be determined through experimental methods .Scientific Research Applications
Selective Oxidation of Benzylic C–H Bonds
(Reference: )
The combination of metalloporphyrins and N-hydroxyphthalimide (NHPI) serves as a binary catalyst for the solvent-free and additive-free oxidation of primary benzylic C–H bonds with molecular oxygen (O₂). Under optimized conditions, this reaction efficiently functionalizes all primary benzylic C–H bonds, yielding aromatic acids as primary products. Notably, the selectivity towards aromatic acids can reach up to 70–95% for most substrates containing primary benzylic C–H bonds. The superior performance of T(2-OCH₃)PPCo (a specific metalloporphyrin) is attributed to its efficient charge transfer and fewer positive charges around the central metal (Co(II)), favoring the formation of high-valence metal-oxo complexes and subsequent catalytic oxidation cycles.
Synthetic Nicotinamide Biomimetics (NCBs)
(Reference: )
(3-Bromocyclopentyl)methylbenzene can serve as a synthetic nicotinamide biomimetic (NCB). NCBs are cost-effective alternatives to natural cofactors and are recognized by a subset of NAD(P)/NAD(P)H-dependent enzymes. These biomimetics enable redox reactions and may find applications in scaling biocatalytic processes for producing bulk chemicals, such as biofuels and plastics.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-bromocyclopentyl)methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSPIAEYIRCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromocyclopentyl)methylbenzene |
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